molecular formula C9H7F4NO2 B13430613 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide

2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide

Cat. No.: B13430613
M. Wt: 237.15 g/mol
InChI Key: XLKAAJNVWNLDTN-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring, an acetamide group, a fluorine atom, a hydroxyl group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide

InChI

InChI=1S/C9H7F4NO2/c10-4-1-2-5(7(15)8(14)16)6(3-4)9(11,12)13/h1-3,7,15H,(H2,14,16)

InChI Key

XLKAAJNVWNLDTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(C(=O)N)O

Origin of Product

United States

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